N-{4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide
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Description
N-{4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide is a useful research compound. Its molecular formula is C16H12N2O3S2 and its molecular weight is 344.4. The purity is usually 95%.
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Biological Activity
N-{4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiazolidinone core, which is known for its biological significance.
Synthesis
The synthesis of this compound typically involves the condensation of furan derivatives with thiazolidinones. Various methods have been employed to achieve this, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antibacterial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of thiazolidinones possess activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml for some derivatives .
Compound | Bacterial Strain | MIC (mg/ml) |
---|---|---|
Compound A | Staphylococcus aureus | 16 |
Compound B | Bacillus subtilis | Not active |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- In vitro Studies : The compound demonstrated cytotoxic effects on human cancer cell lines such as A549 (lung cancer), PC3 (prostate cancer), and HepG2 (liver cancer), with IC50 values ranging from 7.0 to 20.3 µM .
Cell Line | IC50 (µM) |
---|---|
A549 | 15.0 |
PC3 | 10.0 |
HepG2 | 20.0 |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : It has been reported to inhibit serine proteases such as the NS2B–NS3 protease of the Dengue virus and bacterial transferases .
- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in leukemia cells, suggesting its potential as an anticancer agent .
Case Studies
Several case studies highlight the efficacy of this compound:
- Chandrappa et al. (2009) : This study focused on the synthesis and evaluation of thiazolidinone derivatives for their cytotoxicity against human leukemia cells. The results showed promising anticancer activity and apoptosis induction in treated cells .
- Zvarec et al. (2023) : This research reported on the antibacterial activity of rhodanine-furan conjugates, noting that similar compounds exhibited significant antimicrobial effects against various pathogens .
Properties
IUPAC Name |
N-[4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S2/c1-10(19)17-11-4-6-12(7-5-11)18-15(20)14(23-16(18)22)9-13-3-2-8-21-13/h2-9H,1H3,(H,17,19)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQMOPAWEQDJAJ-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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